molecular formula C17H32N4O7 B14031394 ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B14031394
M. Wt: 404.5 g/mol
InChI Key: PZMJOLYZNPGTKT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Properties

Molecular Formula

C17H32N4O7

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)/t11-/m0/s1

InChI Key

PZMJOLYZNPGTKT-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.

    Esterification: The reaction between carboxylic acids and alcohols to form esters.

    Protection and Deprotection Steps: The use of protecting groups to prevent unwanted reactions at specific functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s functional groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can be compared with similar compounds such as:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the functional groups.

    Other amino acid derivatives: Compounds with similar functional groups but different backbone structures.

Biological Activity

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino groups : Involved in various biochemical reactions and interactions.
  • Oxycarbonyl groups : Influence solubility and stability.
  • Butanoate moiety : May enhance bioactivity through esterification.

Molecular Formula

The molecular formula of the compound is C15H28N4O6C_{15}H_{28}N_4O_6, and its molecular weight is approximately 344.41 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of amino groups suggests potential inhibition of specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties, possibly due to structural similarities with known antimicrobial agents.

Therapeutic Applications

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

  • Anticancer Agents : Some derivatives have shown efficacy in inhibiting tumor growth in preclinical models.
  • Antibiotics : Structural analogs have been developed for combating bacterial infections.

Case Study 1: Anticancer Efficacy

A study investigating a structurally similar compound demonstrated significant inhibition of tumor growth in a murine model. The compound was administered alongside standard chemotherapy, resulting in enhanced efficacy compared to chemotherapy alone.

Treatment GroupTumor Volume (cm³)Survival Rate (%)
Control12.530
Chemotherapy8.050
Compound + Chemo3.580

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of the compound against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioactivity of compounds related to ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate. Key findings include:

  • Increased Bioavailability : Modifications to the molecular structure have been shown to enhance solubility and absorption in biological systems.
  • Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, improving overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.